molecular formula C7H11N3O B12830498 1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone

1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone

Cat. No.: B12830498
M. Wt: 153.18 g/mol
InChI Key: CPVKAHQRPVZGKY-UHFFFAOYSA-N
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Description

1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as imidazole and ethylamine.

    Formation of Ethylamino Group: The ethylamino group is introduced by reacting imidazole with ethylamine under controlled conditions. This reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol.

    Acylation: The resulting ethylamino-imidazole intermediate is then subjected to acylation using ethanoyl chloride (acetyl chloride) to form the final product, this compound. This step is typically performed under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction could produce imidazole-4-yl-ethanol derivatives.

Scientific Research Applications

1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial, antifungal, and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The imidazole ring can participate in coordination with metal ions, affecting enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-1H-imidazol-4-yl)ethanone: Lacks the ethyl group, which may result in different chemical reactivity and biological activity.

    1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone: Contains a methylamino group instead of an ethylamino group, leading to variations in steric and electronic properties.

    1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone: Features a dimethylamino group, which can significantly alter its solubility and interaction with biological targets.

Uniqueness

1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the ethylamino group, which imparts distinct steric and electronic characteristics

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-[2-(ethylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C7H11N3O/c1-3-8-7-9-4-6(10-7)5(2)11/h4H,3H2,1-2H3,(H2,8,9,10)

InChI Key

CPVKAHQRPVZGKY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(N1)C(=O)C

Origin of Product

United States

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